Tetraethylammonium Bromide

Catalog No.
S568435
CAS No.
71-91-0
M.F
C8H20N.Br
C8H20BrN
M. Wt
210.16 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Tetraethylammonium Bromide

CAS Number

71-91-0

Product Name

Tetraethylammonium Bromide

IUPAC Name

tetraethylazanium bromide

Molecular Formula

C8H20N.Br
C8H20BrN

Molecular Weight

210.16 g/mol

InChI

InChI=1S/C8H20N.BrH/c1-5-9(6-2,7-3)8-4;/h5-8H2,1-4H3;1H/q+1;/p-1

InChI Key

HWCKGOZZJDHMNC-UHFFFAOYSA-M

SMILES

Array

Synonyms

Bromide, Tetraethylammonium, Chloride, Tetraethylammonium, Hydroxide, Tetraethylammonium, Iodide, Tetraethylammonium, Ion, Tetraethylammonium, Tetraethylammonium, Tetraethylammonium Bromide, Tetraethylammonium Chloride, Tetraethylammonium Hydroxide, Tetraethylammonium Iodide, Tetraethylammonium Ion

Canonical SMILES

CC[N+](CC)(CC)CC.[Br-]

The exact mass of the compound Tetraethylammonium bromide is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 36724. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Amines - Quaternary Ammonium Compounds - Tetraethylammonium Compounds. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Tetraethylammonium bromide (TEAB) is a highly crystalline quaternary ammonium salt utilized primarily as a structure-directing agent in materials science, a phase transfer catalyst in organic synthesis, and a supporting electrolyte in electrochemical systems. Characterized by its symmetrical ethyl chains, TEAB occupies a critical structural middle ground between the highly hydrophilic tetramethylammonium bromide (TMAB) and the highly lipophilic tetrabutylammonium bromide (TBAB) [1]. This specific steric profile and intermediate charge density govern its distinct phase-partitioning behavior, ionic mobility, and templating dimensions. In industrial procurement, TEAB is frequently selected for processes where precise pore-size templating, specific thermodynamic phase shifts, or targeted electrochemical transport properties are required [2].

Substituting TEAB with closely related quaternary ammonium salts fundamentally alters process outcomes due to strict structure-function dependencies. In zeolite synthesis, replacing TEAB with tetramethylammonium or tetrapropylammonium salts changes the templated framework entirely, yielding Zeolite Y or ZSM-5 instead of the targeted Beta zeolite [1]. When compared to the industry-standard phase transfer catalyst, tetrabutylammonium bromide (TBAB), TEAB exhibits drastically different thermodynamic behaviors; for instance, in gas hydrate management, TBAB acts as a strong semiclathrate promoter, whereas TEAB functions as a thermodynamic inhibitor [2]. Furthermore, substituting TEAB with its hydroxide counterpart (TEAOH) in zeolite manufacturing significantly increases reagent costs without altering the final micropore volume, making TEAB the strictly required precursor for cost-efficient, solvent-free scale-up [1].

Cost-Efficiency and Crystallization Rate in Beta Zeolite Synthesis

TEABr serves as a highly economical structure-directing agent for all-silica Beta zeolite (S-Beta) synthesis. When utilized in a solvent-free, seed-directed route, TEABr yields S-Beta zeolites with a micropore surface area of 510 m2/g and a micropore volume of 0.23 cm3/g, which are identical to the properties achieved using the significantly more expensive tetraethylammonium hydroxide (TEAOH) under traditional hydrothermal conditions [1]. Furthermore, the TEABr-mediated solvent-free process achieves full crystallization in 60 hours at 140 °C, compared to 168 hours for the standard hydrothermal TEAOH route [1].

Evidence DimensionCrystallization time and resulting micropore surface area
Target Compound Data60 h at 140 °C; 510 m2/g (TEABr, solvent-free)
Comparator Or Baseline168 h at 140 °C; 510 m2/g (TEAOH, hydrothermal)
Quantified Difference64% reduction in crystallization time with equivalent textural properties
Conditions140 °C, solvent-free seed-directed synthesis vs. traditional hydrothermal synthesis

Procurement teams can drastically reduce reagent costs and accelerate manufacturing throughput for Beta zeolite catalysts by substituting TEAOH with TEABr.

Thermodynamic Shift in Methane Hydrate Phase Equilibria

The carbon chain length of quaternary ammonium salts dictates their interaction with gas hydrates. At a concentration of 0.62 mol%, TEAB acts as a thermodynamic inhibitor, shifting the phase equilibrium of methane hydrates to a higher pressure and lower temperature region, comparable to the inhibitory effect of NaCl [1]. In stark contrast, substituting TEAB with the longer-chain tetrabutylammonium bromide (TBAB) at the same 0.62 mol% dosage shifts the equilibrium to a lower pressure and higher temperature zone, acting as a potent thermodynamic promoter of hydrate formation [1].

Evidence DimensionMethane hydrate phase equilibrium shift
Target Compound DataShifts equilibrium to higher pressure / lower temperature (Inhibitor)
Comparator Or BaselineTBAB shifts equilibrium to lower pressure / higher temperature (Promoter)
Quantified DifferenceComplete reversal of thermodynamic function (inhibition vs. promotion) based on chain length
Conditions0.62 mol% aqueous solution, 278.94–291.85 K, 4.79–14.32 MPa

Selecting TEAB over TBAB is critical in flow assurance applications where hydrate prevention is required, as using the generic TBAB substitute would induce catastrophic pipeline blockages.

Electrochemical Conductivity in Aqueous Solutions

In aqueous electrochemical systems, TEAB provides higher ionic mobility than bulkier quaternary ammonium salts. Measurements of limiting molar conductivities from 278.15 K to 298.15 K demonstrate that TEAB consistently exhibits higher conductance values than tetrabutylammonium bromide (TBAB) due to its smaller Stokes radius and lower hydrodynamic friction [1]. While tetramethylammonium bromide (TMAB) offers even higher conductivity, TEAB provides a necessary balance between moderate lipophilicity and efficient charge transport, making it a highly specific supporting electrolyte [1].

Evidence DimensionLimiting molar conductivity in aqueous solution
Target Compound DataHigher limiting molar conductivity than TBAB
Comparator Or BaselineTBAB (lower conductivity due to larger butyl chains)
Quantified DifferenceMeasurable increase in ionic mobility across the 278.15–298.15 K range
ConditionsAqueous solutions, 0.002 to 0.04 mol·kg–1, 278.15–298.15 K

Engineers formulating aqueous electrolytes or deep eutectic solvents must select TEAB over TBAB to achieve lower internal resistance and higher electrochemical efficiency.

Cost-Effective Zeolite Beta Manufacturing

TEAB is strictly indicated as the structure-directing agent (SDA) for the large-scale, solvent-free synthesis of all-silica Beta zeolites. By replacing the traditional and expensive tetraethylammonium hydroxide (TEAOH), manufacturers can achieve equivalent micropore volumes and surface areas while significantly reducing both raw material costs and crystallization times [1].

Thermodynamic Hydrate Inhibition in Flow Assurance

In oil and gas pipeline management, TEAB is utilized as a thermodynamic hydrate inhibitor (THI). Unlike TBAB, which promotes semiclathrate formation and risks plugging, TEAB reliably shifts the methane hydrate stability zone to higher pressures and lower temperatures, providing an effective, halogenated alternative to traditional inhibitors like NaCl or methanol [2].

Formulation of High-Conductivity Deep Eutectic Solvents and Electrolytes

TEAB is selected over bulkier quaternary ammonium salts (such as TBAB) as a hydrogen bond acceptor in deep eutectic solvents (DES) and as a supporting electrolyte in aqueous systems. Its shorter ethyl chains reduce hydrodynamic friction, yielding higher limiting molar conductivities and reducing internal resistance in electrochemical applications[3].

Physical Description

Liquid
Deliquescent solid; [Merck Index] Colorless crystalline solid; Highly hygroscopic; [Sigma-Aldrich MSDS]

Hydrogen Bond Acceptor Count

1

Exact Mass

209.07791 Da

Monoisotopic Mass

209.07791 Da

Heavy Atom Count

10

UNII

0435621Z3N

Related CAS

66-40-0 (Parent)

GHS Hazard Statements

Aggregated GHS information provided by 218 companies from 13 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 5 of 218 companies. For more detailed information, please visit ECHA C&L website;
Of the 12 notification(s) provided by 213 of 218 companies with hazard statement code(s):;
H302 (27.23%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (67.61%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (67.61%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (89.67%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

MeSH Pharmacological Classification

Potassium Channel Blockers

Vapor Pressure

0.00000079 [mmHg]

Pictograms

Irritant

Irritant

Other CAS

71-91-0

Wikipedia

Tetraethylammonium_bromide

General Manufacturing Information

All Other Basic Organic Chemical Manufacturing
Ethanaminium, N,N,N-triethyl-, bromide (1:1): ACTIVE

Dates

Last modified: 08-15-2023

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